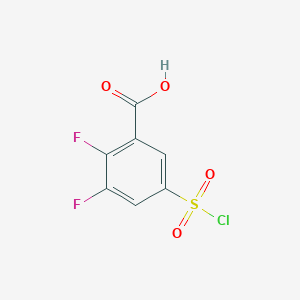

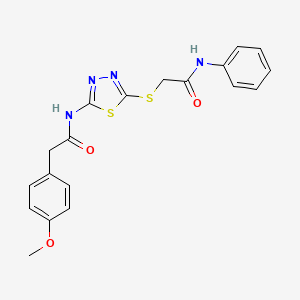

![molecular formula C14H13N5O2S B2459288 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide CAS No. 878066-47-8](/img/structure/B2459288.png)

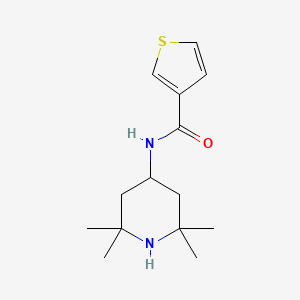

2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide” is a pyrazolo[3,4-d]pyrimidinone derivative . It has been studied for its inhibitory effects on zipper-interacting protein kinase (ZIPK), which plays a role in the regulation of smooth muscle contraction .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidinone derivatives involves complex chemical reactions. While the exact synthesis process for this specific compound is not detailed in the available resources, similar compounds have been synthesized from appropriate phenyl hydrazines .Molecular Structure Analysis

Pyrazolo[3,4-d]pyrimidinones are fused nitrogen-containing heterocycles that are isosteres of the adenine ring of ATP . This allows these molecules to mimic hinge region binding interactions in kinase active sites .Chemical Reactions Analysis

The compound has been used in studies involving molecular docking with the X-ray crystal structure of Russell’s viper PLA2 . The docking results suggest that pyrazolo[3,4-d]pyrimidine molecules with a trimethylene linker can bind with both anti-coagulation and enzymatic regions of PLA2 .Scientific Research Applications

Antimicrobial Activity

Research highlights the significance of compounds incorporating the pyrazolo[3,4-d]pyrimidin moiety for the development of antimicrobial agents. For instance, Bondock et al. (2008) utilized a related compound as a key intermediate for synthesizing new heterocycles (coumarin, pyridine, pyrrole, thiazole, pyrido[2′,3′:3,4][pyrazolo[5,1-c]triazine, and aminopyrazole) evaluated as antimicrobial agents. This suggests the potential of such compounds in creating effective antimicrobial drugs (Bondock, Rabie, Etman, & Fadda, 2008).

Heterocyclic Synthesis

The versatility of the pyrazolo[3,4-d]pyrimidin framework extends to the synthesis of various heterocyclic compounds, as demonstrated by Elian, Abdelhafiz, and Abdelreheim (2014). They explored the reactivity of related compounds towards electrophilic and nucleophilic reagents, contributing to the synthesis of novel heterocyclic structures with potential biological activities (Elian, Abdelhafiz, & Abdelreheim, 2014).

Insecticidal Activity

Fadda et al. (2017) have synthesized novel heterocycles incorporating a thiadiazole moiety, including compounds structurally similar to the one of interest, and assessed their insecticidal activity against Spodoptera littoralis. Their findings underscore the compound's utility in developing new insecticidal agents (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

properties

IUPAC Name |

N-(4-methylphenyl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2S/c1-8-2-4-9(5-3-8)16-11(20)7-22-14-17-12-10(6-15-19-12)13(21)18-14/h2-6H,7H2,1H3,(H,16,20)(H2,15,17,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWPMISNSQCVOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

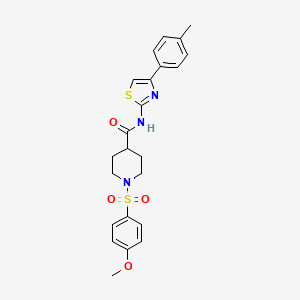

![3-(4-(Benzo[d][1,3]dioxol-5-ylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine](/img/structure/B2459212.png)

![N-(4-chlorobenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2459213.png)

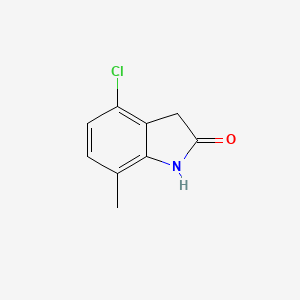

![2-(2-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2459216.png)

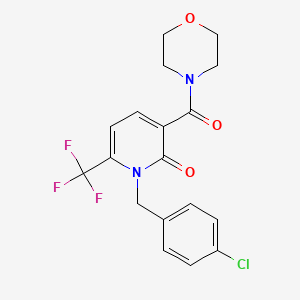

![N-(2,5-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2459220.png)

![Methyl 2-[(1-cyclopentyl-4-methylpyrazol-3-yl)amino]acetate](/img/structure/B2459228.png)